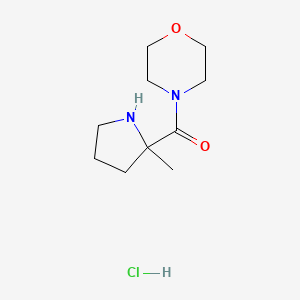
(2-Methyl-pyrrolidin-2-yl)-morpholin-4-yl-methanone hydrochloride
Overview
Description
2-Methyl-pyrrolidin-2-yl)-morpholin-4-yl-methanone hydrochloride (MPMH) is a novel compound synthesized from the reaction of 2-methyl-pyrrolidin-2-yl)-morpholin-4-yl-methanone and hydrochloric acid. MPMH is a white crystalline powder that is soluble in water and has a melting point of about 135°C. It is an important intermediate for the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Analysis and Detection Techniques
Research on pyrrolidinophenone derivatives, which share structural similarities with the compound , highlights the development of analytical methods for detecting these substances in biological fluids. Techniques such as solid-phase extraction and chromatography-mass spectrometry are crucial for identifying and quantifying these compounds, indicating the importance of advanced analytical methods in the study of novel psychoactive substances (Synbulatov et al., 2019).
Surface Chemistry and Surfactants
The study of pyrrolidone-based surfactants reveals the chemical versatility and surface-active properties of pyrrolidone derivatives. These compounds, including morpholine derivatives, can enhance the performance of surfactants in industrial and pharmaceutical applications by improving water solubility and reducing toxicity (Login, 1995).
Drug Discovery and Pharmacology
Pyrrolidine rings, a core structural component of many bioactive molecules, including those related to the compound , are extensively utilized in medicinal chemistry. Their incorporation into drug candidates can lead to improved pharmacokinetic properties and biological activity, underscoring the role of pyrrolidine derivatives in the development of new therapeutics for various diseases (Li Petri et al., 2021).
Environmental Implications
The photocatalytic degradation of pollutants, including morpholine derivatives, in water showcases the environmental applications of research on these compounds. Understanding their degradation pathways and by-products is essential for assessing the environmental impact and developing methods for the removal of such contaminants (Pichat, 1997).
Pharmacological Interest
Morpholine derivatives, due to their structural diversity and presence in various pharmacologically active compounds, have been extensively studied for their broad spectrum of biological activities. Research focuses on the design and synthesis of novel morpholine and pyran derivatives, highlighting the therapeutic potential of these scaffolds in drug development (Asif & Imran, 2019).
properties
IUPAC Name |
(2-methylpyrrolidin-2-yl)-morpholin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(3-2-4-11-10)9(13)12-5-7-14-8-6-12;/h11H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHOVZUKBDBTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)N2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one](/img/structure/B1443517.png)
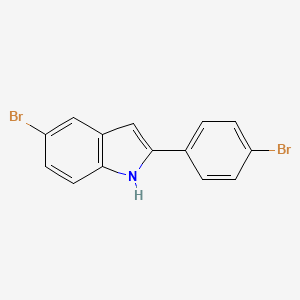
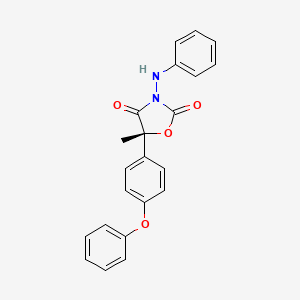

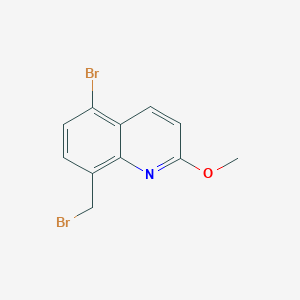
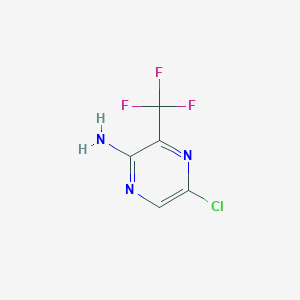
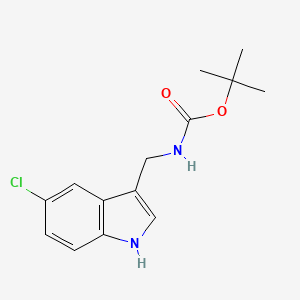
![Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1443533.png)
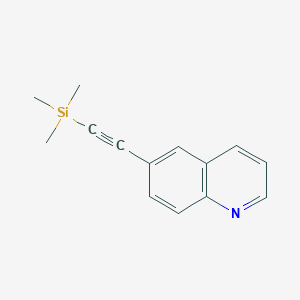
![5-Bromobenzo[b]thiophen-2-amine](/img/structure/B1443536.png)

